

palladium-catalyzed cross-coupling with 2-Ethyl-5-fluoropyridine

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Compound of Interest

Compound Name: 2-Ethyl-5-fluoropyridine

Cat. No.: B15251785

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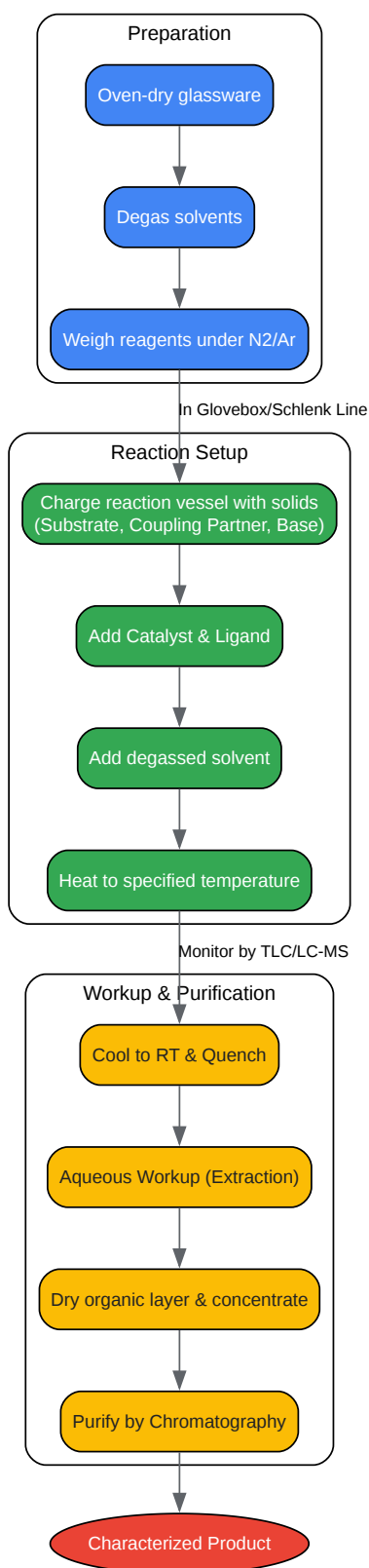
An overview of palladium-catalyzed cross-coupling reactions for the functionalization of **2-Ethyl-5-fluoropyridine**, a key building block in modern medicinal chemistry. This document provides detailed protocols and application data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Introduction

Fluorinated pyridines are privileged structural motifs in pharmaceuticals and agrochemicals due to their unique electronic properties and ability to modulate metabolic stability and binding affinity. **2-Ethyl-5-fluoropyridine** is a valuable building block for accessing a wide range of complex molecules. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile strategy for the selective formation of carbon-carbon and carbon-heteroatom bonds, enabling the rapid diversification of this core structure.^[1] This note details standardized protocols for three key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

General Experimental Workflow

The successful execution of a palladium-catalyzed cross-coupling reaction requires the careful exclusion of oxygen and moisture. The general workflow involves the assembly of reactants, catalyst, ligand, and base under an inert atmosphere, followed by heating and product purification.



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Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

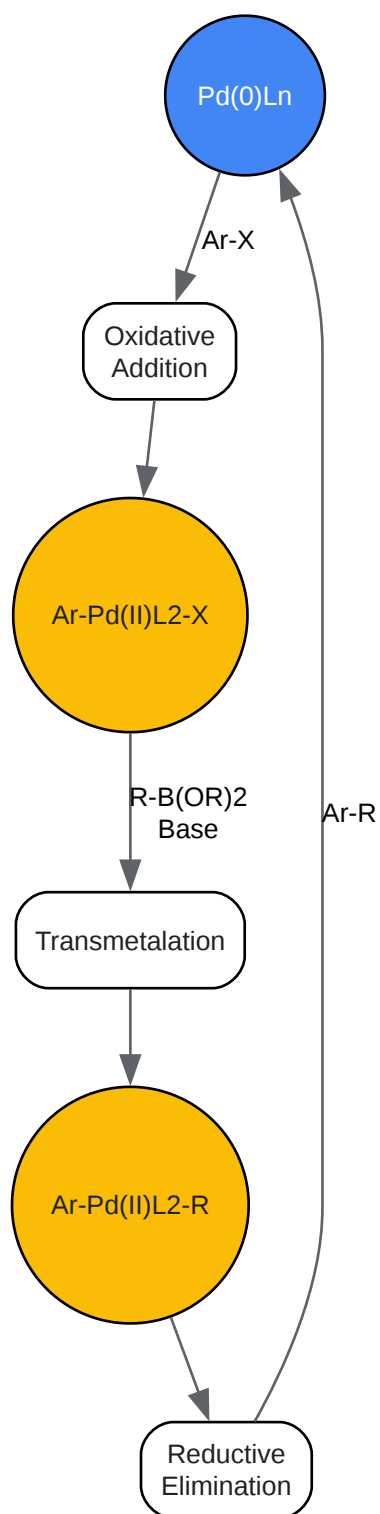
Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming $C(sp^2)-C(sp^2)$ bonds by coupling an organoboron reagent with a halide.[2] For electron-deficient substrates like 5-fluoropyridines, this reaction is particularly effective for synthesizing biaryl and vinyl-pyridine derivatives.

Representative Experimental Protocol

- **Preparation:** To an oven-dried Schlenk tube, add **2-Ethyl-5-fluoropyridine** (if used as the halide, though typically it would be a halo-derivative like 2-Ethyl-5-bromo-pyridine for this reaction), the boronic acid (1.2 equiv.), and a base such as K_2CO_3 or Cs_2CO_3 (2.0 equiv.).
- **Catalyst Addition:** Add the palladium catalyst (e.g., $Pd(OAc)_2$, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
- **Reaction Assembly:** Evacuate and backfill the tube with nitrogen or argon (repeat 3 times).
- **Solvent Addition:** Add a degassed solvent mixture, such as dioxane/water (4:1, 0.1 M), via syringe.
- **Execution:** Seal the tube and heat the reaction mixture in a pre-heated oil bath at 80-100 °C.
- **Monitoring:** Monitor the reaction progress by TLC or LC-MS.
- **Workup:** After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous Na_2SO_4 , concentrate under reduced pressure, and purify the residue by flash column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling



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References

- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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